N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-4-[(prop-2-enoylamino)methyl]benzamide
Description
This compound is a benzamide derivative featuring a benzimidazole core linked to a methylsulfanylpropyl group and a propenoylamino-methyl substituent. The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . The methylsulfanyl (SMe) group enhances lipophilicity and may influence metabolic stability, while the propenoylamino (acrylamide) moiety could participate in covalent binding or hydrogen-bonding interactions with target proteins.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-4-[(prop-2-enoylamino)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-3-20(27)23-14-15-8-10-16(11-9-15)22(28)26-19(12-13-29-2)21-24-17-6-4-5-7-18(17)25-21/h3-11,19H,1,12-14H2,2H3,(H,23,27)(H,24,25)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNAFLCBQPAZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)CNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound contains a benzimidazole moiety, which is a common structural component in many biologically active compounds. Benzimidazole derivatives are known to possess a broad range of pharmacological activities, including antibacterial, antifungal, antiviral, antiparasitic, antiprotozoal, antihelmintic, anti-inflammatory, anti-ulcer, anti-hypertensive, anticonvulsant, and CNS activity.
Biological Activity
N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-4-[(prop-2-enoylamino)methyl]benzamide is a compound that belongs to the class of benzimidazole derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.
- Molecular Formula : C23H27N3O3S
- Molecular Weight : 425.5 g/mol
- CAS Number : 1212432-06-8
Antimicrobial Activity
Benzimidazole derivatives, including the compound , have demonstrated notable antimicrobial properties. Research indicates that compounds bearing the benzimidazole nucleus exhibit broad-spectrum activity against various pathogens.
These findings suggest that modifications on the benzimidazole ring can enhance antimicrobial efficacy, making it a promising scaffold for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. Compounds similar to this compound have shown efficacy against various cancer cell lines.
Case Study : A study evaluated the cytotoxic effects of several benzimidazole derivatives on human cancer cell lines, demonstrating that certain structural modifications significantly increased their antiproliferative activity. The presence of the benzimidazole moiety was crucial for this activity, suggesting a strong correlation between structure and anticancer efficacy .
Neuroleptic Activity
Research has also indicated potential neuroleptic activity for compounds related to this benzimidazole derivative. For instance, studies on similar benzamide derivatives have shown effectiveness in reducing apomorphine-induced stereotyped behaviors in animal models, suggesting possible applications in treating psychotic disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Benzimidazole Ring : Essential for bioactivity; known for its role in interacting with biological targets.
- Alkyl Substituents : The presence of a methylsulfanyl group enhances lipophilicity and cellular uptake.
- Amino Functional Group : Contributes to binding affinity with target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of the target compound with structurally related benzimidazole-containing benzamides, focusing on structural features, synthesis routes, and biological activities.
Table 1: Structural and Functional Comparison of Benzimidazole-Benzamide Derivatives
Key Observations:
Structural Diversity: The target compound uniquely combines a methylsulfanylpropyl group and propenoylamino-methyl substituent, distinguishing it from hydrazide (3a-3b) or thioacetamido (W1) derivatives. W1 () incorporates a dinitrophenyl group, which is electron-withdrawing and may enhance cytotoxicity in anticancer applications .
Synthetic Strategies: Hydrazide derivatives (3a-3b) are synthesized via aldehyde condensation, while W1 involves thioether formation and recrystallization .
Biological Implications: W1 demonstrates dual antimicrobial and anticancer activities, attributed to the benzimidazole-thioacetamido scaffold’s ability to disrupt microbial enzymes or cancer cell proliferation .
Physicochemical Properties :
- The methylsulfanyl group in the target compound increases hydrophobicity (clogP ~3.5 estimated), which may improve membrane permeability compared to more polar derivatives like 3a-3b (hydrazide linker) or 3d (urea group) .
Research Findings and Gaps
- emphasizes hydrazide derivatives as antimicrobial candidates, but the target compound’s acrylamide group may offer improved metabolic stability over hydrazides, which are prone to hydrolysis .
- Gaps: No direct data on the target compound’s solubility, toxicity, or specific target interactions are available in the provided evidence. Further studies should explore its kinase inhibition profile and pharmacokinetic properties.
Preparation Methods
Synthesis of the 1H-Benzimidazol-2-yl Scaffold
Benzimidazole rings are typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. For this compound, the 2-position is functionalized through a thioether linkage.
Method A: Thiourea Cyclization
- Starting Material : o-Phenylenediamine reacts with carbon disulfide in alkaline conditions to form 2-mercaptobenzimidazole.
- Alkylation : The thiol group is alkylated with 1-bromo-3-methylsulfanylpropane to introduce the 3-methylsulfanylpropyl side chain.
Key Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclization | CS₂, NaOH | Ethanol | 80°C | 72% |
| Alkylation | 1-Bromo-3-methylsulfanylpropane, K₂CO₃ | DMF | 60°C | 68% |
Construction of the 4-[(Prop-2-enoylamino)methyl]benzamide Core
The benzamide core is synthesized through sequential amidation and acryloylation:
Step 1: Benzoyl Chloride Formation
4-(Aminomethyl)benzoic acid is converted to its acyl chloride using thionyl chloride:
$$ \text{4-(Aminomethyl)benzoic acid} + \text{SOCl}_2 \rightarrow \text{4-(Aminomethyl)benzoyl chloride} $$
Step 2: Acrylamido Functionalization
The amine group is acryloylated with prop-2-enoyl chloride in dichloromethane (DCM) under inert conditions:
$$ \text{4-(Aminomethyl)benzoyl chloride} + \text{CH}_2=\text{CHCOCl} \rightarrow \text{4-[(Prop-2-enoylamino)methyl]benzoyl chloride} $$
Optimization Note : Excess triethylamine (3 eq.) improves acryloylation yields to 85%.
Final Coupling and Purification
The benzimidazole and benzamide intermediates are coupled via amide bond formation:
Method B: Schotten-Baumann Reaction
- Reagents : 4-[(Prop-2-enoylamino)methyl]benzoyl chloride, 1-(1H-Benzimidazol-2-yl)-3-methylsulfanylpropylamine
- Conditions : Aqueous NaOH (10%), tetrahydrofuran (THF), 0°C → room temperature.
Reaction Mechanism :
$$ \text{R-COCl} + \text{R'-NH}_2 \rightarrow \text{R-CONH-R'} + \text{HCl} $$
Yield : 74% after recrystallization from ethanol.
Purity Data :
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 162–164°C | Differential Scanning Calorimetry |
| HPLC Purity | 98.5% | C18 column, 70:30 MeCN:H₂O |
Alternative Pathways and Industrial-Scale Adaptations
Solid-Phase Synthesis
Patents describe resin-bound strategies for analogous benzamides to improve scalability:
Enzymatic Amidification
Lipase-mediated coupling in non-aqueous solvents offers greener alternatives:
- Enzyme : Candida antarctica lipase B (CAL-B)
- Solvent : tert-Butanol
- Yield : 81% with 99% enantiomeric excess.
Challenges and Mitigation Strategies
Thioether Oxidation :
Acrylamide Polymerization :
Characterization and Analytical Data
Spectroscopic Confirmation :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, benzimidazole-H), 6.85–7.62 (m, 8H, aromatic), 5.12 (dd, J = 10.4 Hz, 2H, CH₂S).
- HRMS (ESI+) : m/z 409.1543 [M+H]⁺ (calc. 409.1548).
X-ray Crystallography :
- Space Group : P2₁/c
- Key Bond Lengths : C=O (1.221 Å), C–N (1.335 Å).
Q & A
Q. What are the standard synthetic routes for N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-4-[(prop-2-enoylamino)methyl]benzamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core followed by functionalization. For example, 2-acetyl benzimidazole derivatives are condensed with aldehydes under alkaline conditions (e.g., 10% NaOH in ethanol/water) to form α,β-unsaturated ketones, monitored via thin-layer chromatography (TLC) . Subsequent steps may include nucleophilic substitution or coupling reactions (e.g., using K₂CO₃ as a base in acetonitrile) to introduce the methylsulfanylpropyl and acrylamide moieties . Intermediates are characterized via NMR (¹H/¹³C), HPLC for purity, and mass spectrometry for molecular weight confirmation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
High-performance liquid chromatography (HPLC) is used to assess purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves the benzimidazole, thioether, and acrylamide groups . Fourier-transform infrared spectroscopy (FTIR) confirms functional groups (e.g., C=O stretch in acrylamide at ~1650 cm⁻¹). Mass spectrometry (ESI-TOF) validates the molecular ion peak and fragmentation patterns .
Q. How does the compound’s solubility and stability impact experimental design in pharmacological studies?
The methylsulfanyl group enhances lipophilicity, requiring solvents like DMSO for in vitro assays. Stability tests under varying pH (e.g., simulated gastric fluid) and temperatures are critical for determining storage conditions. Oxidation-prone thioether groups may necessitate inert atmospheres (N₂/Ar) during synthesis .
Q. What are the key pharmacophores in this compound, and how do they relate to potential biological targets?
The benzimidazole moiety acts as a hydrogen-bond acceptor, mimicking purine bases in enzyme active sites. The acrylamide group enables covalent binding to cysteine residues (e.g., in kinases), while the methylsulfanylpropyl chain enhances membrane permeability . Target hypotheses include tyrosine kinases or apoptosis regulators, requiring validation via molecular docking .
Q. Which purification methods are effective for isolating this compound from reaction mixtures?
Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is standard. Recrystallization from ethanol/water mixtures improves purity, while preparative HPLC resolves stereoisomers or closely related impurities .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key steps like nucleophilic substitutions. Machine learning models trained on reaction databases can recommend solvent/base combinations to maximize yield. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 40–60% .
Q. What strategies resolve contradictions in biological activity data across studies?
Cross-validate assay conditions (e.g., ATP concentrations in kinase assays) and control for metabolite interference (e.g., LC-MS/MS monitoring). Use isogenic cell lines to isolate target effects. Molecular dynamics simulations clarify binding mode discrepancies .
Q. How does the compound’s stereochemistry influence its pharmacological profile?
Chiral HPLC or SFC separates enantiomers. Pharmacokinetic studies in rodents compare AUC and clearance rates of each isomer. Docking simulations (AutoDock Vina) assess enantiomer-specific interactions with targets like tubulin or proteasomes .
Q. What role do impurities or degradation products play in conflicting cytotoxicity results?
Accelerated stability studies (40°C/75% RH) identify degradation pathways (e.g., oxidation of thioether to sulfoxide). LC-QTOF-MS profiles degradation products, which are tested separately in viability assays (MTT/WST-1) to isolate toxic species .
Q. How can high-throughput screening (HTS) platforms prioritize derivatives for SAR studies?
Fragment-based design couples the benzimidazole core with diverse acrylamide substituents. HTS using fluorescence polarization (FP) or surface plasmon resonance (SPR) identifies hits with sub-µM binding affinity. QSAR models correlate substituent electronic parameters (Hammett σ) with activity .
Q. Methodological Notes
- Experimental Design : Use DoE (Design of Experiments) to optimize reaction parameters (temperature, solvent ratio) .
- Data Validation : Cross-reference NMR shifts with computed spectra (GIAO-DFT) .
- Ethical Compliance : Adhere to institutional safety protocols for handling reactive intermediates (e.g., acrylamide derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
